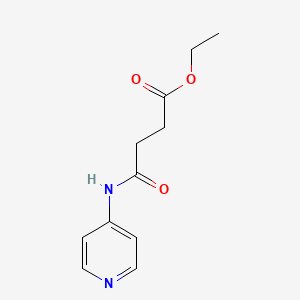

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate: is an organic compound with a molecular formula of C11H13NO3 It is known for its unique structure, which includes a pyridine ring and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate typically involves the reaction of ethyl acetoacetate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

| Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₂O, reflux | 4-Oxo-4-(pyridin-4-ylamino)butanoic acid | ~85% | |

| Basic (NaOH/KOH) | Aqueous ethanol, 60°C | Sodium/potassium carboxylate | >90% |

This reaction is reversible, with esterification achievable using ethanol and acid catalysts.

Nucleophilic Substitution at the Amino Group

The secondary amine participates in nucleophilic substitution with electrophiles, forming alkylated or acylated derivatives:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides (R-X) | N-Alkyl derivatives | Enhanced lipophilicity | |

| Acylation | Acid chlorides (R-COCl) | N-Acyl derivatives | Prodrug synthesis |

For example, reaction with acetyl chloride produces N-acetyl-4-oxo-4-(pyridin-4-ylamino)butanoate , a precursor for kinase inhibitors .

Keto Group Reactivity

The β-keto ester moiety enables condensation and cyclization reactions:

Claisen Condensation

In the presence of strong bases (e.g., LDA), the keto group undergoes self-condensation:

2Compound→Diketone+Ethanol

This reaction is pivotal for constructing polycyclic frameworks.

Metal-Catalyzed Cross-Couplings

The pyridine ring facilitates palladium-catalyzed couplings:

| Reaction | Catalysts | Conditions | Product | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | THF, 80°C | Biaryl derivatives | |

| Sonogashira | PdCl₂, CuI | DMF, RT | Alkynylated analogs |

These reactions introduce aryl or alkynyl groups, modulating electronic properties for drug design .

Reduction Reactions

Selective reduction of the keto group is achievable:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 4-Hydroxybutanoate derivative | Moderate | |

| H₂ (Raney Ni) | Ethanol, 50 psi | 4-Aminobutanoate derivative | High |

The reduced products serve as intermediates for antidepressants and anticonvulsants.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Compound+CH2=CH2hνCyclobutane adduct

This method generates strained rings for materials science applications.

Key Stability Considerations:

-

pH Sensitivity : Degrades under strong acidic/basic conditions via ester hydrolysis.

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and pyridine derivatives.

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions makes it valuable in medicinal chemistry and materials science. Further studies are required to explore enantioselective modifications .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : Research indicates that Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate may interact with specific enzymes or receptors, modulating their activity and potentially influencing biological pathways. This interaction is crucial for understanding its therapeutic applications, particularly in treating diseases related to purine metabolism.

- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting its role in lipid metabolism modulation. In vivo experiments have shown promising results in lowering blood glucose levels in diabetic mouse models, indicating its potential as a therapeutic agent for diabetes management.

2. Organic Synthesis

- Building Block : Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, expanding its utility in the synthesis of pharmaceuticals and agrochemicals.

3. Materials Science

- Polymer Development : The compound's properties make it suitable for developing novel materials, particularly polymers with specific functionalities. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Future Directions and Research Opportunities

The ongoing exploration of this compound's biological activities may lead to the development of new therapeutic agents targeting metabolic disorders or other diseases influenced by purine pathways. Furthermore, its application in materials science could pave the way for innovative polymer formulations with enhanced properties.

Mécanisme D'action

The mechanism of action of Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate can be compared with other similar compounds, such as:

Ethyl 4-oxo-4-(pyridin-3-ylamino)butanoate: This compound has a similar structure but with the pyridine ring attached at a different position.

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Activité Biologique

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H13N1O3, features a pyridine ring attached to a butanoate moiety. The compound's structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity through binding, leading to alterations in metabolic pathways. Preliminary studies indicate that it could act as an inhibitor for certain protein kinases involved in inflammatory responses, although detailed mechanisms are still under investigation .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound on various cell lines, revealing selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. The IC50 values obtained from these studies provide insights into the effective concentrations required for biological activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Variations in the pyridine substitution pattern have been shown to influence its biological activity significantly. For example, modifications at different positions on the pyridine ring can enhance or diminish antimicrobial potency .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding highlights its potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

In a series of tests against various cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values ranging from 5 µM to 15 µM depending on the cell line. These results suggest that the compound could be further developed as an anticancer agent targeting specific malignancies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 4-oxo-4-(pyridin-3-ylamino)butanoate | Similar structure with different pyridine substitution | Moderate antibacterial activity | 20 |

| Mthis compound | Methyl instead of ethyl group | Lower cytotoxicity | >30 |

The table illustrates that structural modifications can significantly impact biological activity and potency.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)4-3-10(14)13-9-5-7-12-8-6-9/h5-8H,2-4H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQCIBHCUZCYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.